![molecular formula C7H5BrN2S B052254 2-Amino-5-bromobenzothiazole CAS No. 20358-03-6](/img/structure/B52254.png)
2-Amino-5-bromobenzothiazole
Overview
Description
2-Amino-5-bromobenzothiazole is a chemical compound with the molecular formula C7H5BrN2S and a molecular weight of 230.11 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Aminobenzothiazoles, including 2-Amino-5-bromobenzothiazole, has been described in the literature . A traceless solid supported protocol for the synthesis of 2-aminobenzothiazoles is described, employing resin-bound acyl-isothiocyanate and a series of anilines .Molecular Structure Analysis
The InChI code for 2-Amino-5-bromobenzothiazole is1S/C7H6BrN2S/c8-4-1-2-6-5 (3-4)10-7 (9)11-6/h1-3,11H, (H2,9,10)
. The SMILES string is Nc1nc2cc (Br)ccc2s1
. Chemical Reactions Analysis
The chemical reactions of 2-Aminobenzothiazole have been studied . The formation of new families of biologically active 2,5,6-trisubstituted 2-aminobenzothiazoles was carried out by many researchers .Physical And Chemical Properties Analysis
2-Amino-5-bromobenzothiazole is a solid at room temperature . It has a melting point of 194-198 °C . It is soluble in water .Scientific Research Applications
Pharmaceutical Intermediates
2-Amino-5-bromobenzothiazole serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules with potential therapeutic properties. Its reactivity and structural features make it suitable for various drug development pathways .
Anticancer Agents
The benzothiazole scaffold has attracted attention due to its potential as an anticancer agent. Researchers explore derivatives of 2-amino-benzothiazole for their cytotoxic effects against cancer cells. Modifications to the bromine position and other substituents can enhance their activity .
Antimicrobial Compounds
Studies investigate the antimicrobial properties of 2-amino-5-bromobenzothiazole derivatives. These compounds may exhibit antibacterial, antifungal, or antiviral effects. Researchers explore their mechanisms of action and potential applications in treating infectious diseases .
Dye Synthesis
The benzothiazole core is commonly found in dyes and pigments. Researchers utilize 2-amino-5-bromobenzothiazole as a building block for synthesizing various colored compounds. These dyes find applications in textiles, ink formulations, and other industries .
Fluorescent Probes
Fluorescent molecules play a crucial role in biological imaging and diagnostics. Researchers design fluorescent probes based on 2-amino-5-bromobenzothiazole to visualize specific cellular components or monitor biochemical processes. These probes help elucidate cellular functions and disease mechanisms .
Agrochemicals
The benzothiazole scaffold has also been explored for its potential in agrochemicals. Researchers investigate derivatives of 2-amino-benzothiazole as insecticides, fungicides, or herbicides. Their activity against pests and pathogens is of interest in crop protection .
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUJTWBWSOOMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549078 | |
Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromobenzothiazole | |
CAS RN |
20358-03-6 | |
Record name | 5-Bromo-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20358-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 2-amino-5-bromobenzothiazole in the context of Mycobacterium abscessus TrmD?
A: The research article focuses on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with 2-amino-5-bromobenzothiazole. [] This suggests that 2-amino-5-bromobenzothiazole acts as a fragment binding to TrmD. Understanding how small molecules like this fragment interact with TrmD can provide valuable insights into the enzyme's structure and function. This knowledge is crucial for potentially developing new antibiotics, as TrmD plays a vital role in bacterial protein synthesis and is considered a promising drug target for infections like those caused by Mycobacterium abscessus.
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